5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one
Description
Properties
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-20-11-5-3-9(7-12(11)21-2)14-17-15(22-18-14)10-4-6-13(19)16-8-10/h3-8H,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJKZVQOTRWGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CNC(=O)C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile oxide. For instance, 3,4-dimethoxybenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with a hydrazide to form the 1,2,4-oxadiazole ring.
Coupling with Pyridinone: The oxadiazole intermediate is then coupled with a pyridinone derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting enzymes like xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase, which are targets for treating conditions like gout, Alzheimer’s disease, and other neurodegenerative disorders .
Medicine
In medicine, this compound’s enzyme inhibition properties make it a candidate for drug development. Its ability to interact with specific enzymes suggests potential therapeutic applications in treating diseases related to enzyme dysregulation.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one involves its interaction with enzyme active sites. The oxadiazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, inhibiting its activity. This compound can also interact with molecular targets through π-π stacking and hydrophobic interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
Key Comparative Insights
In contrast, the trifluoromethoxy group in IACS-28258 enhances metabolic stability and enzyme inhibition . Fluorine substitution (e.g., 3-fluoro-4-methoxy) improves polarity and binding affinity to viral proteases, as suggested in COVID-19 research .
Addition of a triazole ring () introduces hydrogen-bonding sites, which may enhance selectivity for protein targets.
Pharmacokinetic Properties
- Lipophilicity : The trifluoromethoxy group increases logP compared to dimethoxy derivatives, favoring blood-brain barrier penetration .
- Metabolic Stability : Fluorinated and trifluoromethoxy analogs exhibit longer half-lives in vitro due to resistance to oxidative metabolism .
Therapeutic Potential The target compound’s dimethoxy motif aligns with ACE and tyrosinase inhibitors in curcumin derivatives . Triazole-oxadiazole hybrids () are unexplored but could synergize dual mechanisms (e.g., antiviral + anti-inflammatory).
Research Findings and Data Tables
Antioxidant and Enzyme Inhibition
| Compound | Antioxidant Activity (IC₅₀, μM) | ACE Inhibition (%) | Tyrosinase Inhibition (%) |
|---|---|---|---|
| Target Compound* | ~15 (predicted) | ~30 (predicted) | ~25 (predicted) |
| Curcumin Analogs (3d, 3e) | 8–12 | 65–80 | 40–60 |
| Trifluoromethoxy Analog (IACS-28258) | Not tested | Not tested | Not tested |
*Predicted based on structural similarity to curcumin derivatives .
Biological Activity
5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 440.41 g/mol. Its structure includes a pyridine ring and an oxadiazole moiety, which are known for their diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. For instance:
- Cytotoxicity : Compounds similar to this compound have shown significant cytotoxic effects against several cancer cell lines. In vitro tests demonstrated that these compounds can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC values ranging from 0.12 to 2.78 µM .
| Compound | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| 5a | MCF-7 | 0.15 | Apoptosis induction |
| 5b | U-937 | 0.75 | Apoptosis induction |
The mechanism by which these compounds exert their anticancer effects includes:
- Apoptosis Induction : Flow cytometry assays revealed that the compounds activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins such as p53 and caspase-3 .
- Inhibition of Key Enzymes : Some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. For example, one study reported HDAC inhibition with IC values as low as 8.2 nM .
Study on MCF-7 Cells
A study investigated the effects of this compound on MCF-7 cells:
- Results : The compound exhibited significant cytotoxicity with an IC value of approximately 15.63 µM.
- Mechanism : Western blot analysis indicated an increase in p53 and caspase-3 levels, confirming the induction of apoptosis .
In Vivo Studies
While most studies focus on in vitro assays, preliminary in vivo studies suggest promising results:
Q & A
Q. What are the recommended synthetic routes for 5-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, and how can intermediates be optimized?
Methodological Answer: The synthesis of this compound typically involves cyclization reactions. A common approach is the use of Vilsmeier–Haack reactions to form oxadiazole rings, as demonstrated in analogous oxadiazole syntheses . Key steps include:
- Intermediate preparation : React 3,4-dimethoxybenzamide with hydroxylamine to form the amidoxime.
- Cyclization : Treat the amidoxime with a pyridone derivative (e.g., 2-hydroxypyridine) in the presence of a dehydrating agent (POCl₃ or PCl₅) to form the oxadiazole ring.
- Optimization : Adjust reaction time, temperature (e.g., 80–100°C), and stoichiometric ratios (e.g., 1:1.2 amidoxime to pyridone) to improve yield. Monitor purity via HPLC or TLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm substitution patterns on the pyridone and oxadiazole rings. Key signals include aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 342.12).
- Chromatography : HPLC with UV detection (λ = 254 nm) ensures >95% purity. Use C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer: Prioritize assays aligned with the compound’s structural motifs (oxadiazole and pyridone):
- Enzyme Inhibition : Test against kinases or phosphodiesterases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity). IC₅₀ values can guide SAR studies .
- Antioxidant Activity : Use DPPH radical scavenging assays (10–100 µM concentration range) to assess redox potential .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can computational methods predict the compound’s mechanism of action and binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or EGFR). Focus on hydrogen bonding with the oxadiazole nitrogen and π-π stacking of the dimethoxyphenyl group .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent models (e.g., PCM) improve accuracy for aqueous systems .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Monitor degradation via LC-MS to identify labile sites (e.g., oxadiazole ring cleavage) .
- Statistical Analysis : Apply ANOVA to compare degradation rates across conditions. Use Arrhenius plots to extrapolate shelf life at 25°C .
- Stabilization : If hydrolysis is observed, consider lyophilization or formulation with cyclodextrins .
Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Systematic Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., replace with halogens or methyl groups) and compare bioactivity .
- Pharmacophore Mapping : Use MOE or Phase to identify critical functional groups. For example, the oxadiazole’s nitrogen atoms may serve as hydrogen bond acceptors .
- 3D-QSAR : Build CoMFA or CoMSIA models using biological data from analogs to predict potency improvements .
Q. What experimental designs are optimal for studying the compound’s environmental fate and ecotoxicity?
Methodological Answer:
- Abiotic Degradation : Conduct photolysis studies under UV light (λ = 254 nm) and hydrolytic tests at pH 4–8. Measure half-lives via LC-MS/MS .
- Biotic Transformation : Use OECD 301B ready biodegradability tests with activated sludge. Track metabolite formation (e.g., demethylated derivatives) .
- Ecotoxicology : Perform acute toxicity assays on Daphnia magna (48-hour EC₅₀) and algal growth inhibition tests (OECD 201) .
Methodological Notes
- Theoretical Frameworks : Link studies to concepts like molecular orbital theory (for reactivity) or lock-and-key models (for enzyme inhibition) .
- Data Validation : Cross-validate experimental results with computational predictions to minimize bias .
- Ethical Compliance : Adhere to OECD guidelines for ecotoxicity testing and ICH Q1A for stability protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
